4-Chlorobenzene-1-carbonimidoyl cyanide
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Overview
Description
4-Chlorobenzene-1-carbonimidoyl cyanide is a chemical compound that features a benzimidoyl cyanide core with a 4-chloro substituent and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-carbonimidoyl cyanide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate imidoyl chloride, which subsequently reacts with hydroxylamine to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1-carbonimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base and an appropriate nucleophile.
Major Products Formed
Oxidation: Formation of 4-chloro-N-hydroxybenzimidoyl oxo derivatives.
Reduction: Formation of 4-chloro-N-hydroxybenzimidoyl amines.
Substitution: Formation of various substituted benzimidoyl cyanides depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzene-1-carbonimidoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1-carbonimidoyl cyanide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N-hydroxybenzimidoyl cyanide: Lacks the chlorine substituent, affecting its chemical and biological properties.
4-chloro-N-hydroxybenzimidoyl oxo derivatives:
Uniqueness
4-Chlorobenzene-1-carbonimidoyl cyanide is unique due to the presence of both the chlorine and hydroxy substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H |
InChI Key |
WZZDYEHGFZLNNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C#N)Cl |
Origin of Product |
United States |
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